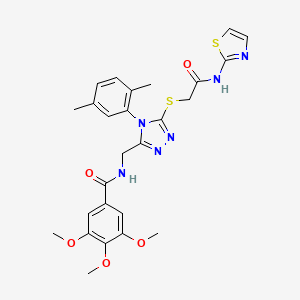

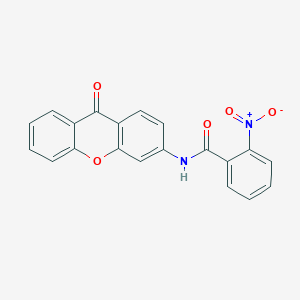

2-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide

カタログ番号 B2462330

CAS番号:

886144-89-4

分子量: 360.325

InChIキー: CCTYCVTXJOCLGR-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide” is a derivative of xanthone . Xanthones, particularly those with a unique 9H-xanthen-9-one scaffold, have a wide range of medical applications, including antioxidant and anti-inflammatory activities . Their core can accommodate a vast variety of substituents at different positions .

Synthesis Analysis

Xanthone derivatives have been synthesized using the principles of skeleton transition . In vitro cytotoxicity assays of human breast cancer (MCF-7), gastric cancer (MGC-803), and cervical cancer (Hela) cell lines showed that most of the compounds exhibited antitumor growth activity and also showed low toxicity to human normal cells L929 .科学的研究の応用

- Xanthones, including derivatives of 2-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide, exhibit antioxidant activity. They scavenge free radicals and protect cells from oxidative stress. This property makes them valuable in preventing age-related diseases and promoting overall health .

- Xanthones have demonstrated anti-inflammatory properties. By modulating the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, they reduce inflammation in vitro and in vivo. The activation of Nrf2 leads to the expression of antioxidant enzymes, thus mitigating inflammation .

- N-(9-Oxo-9H-thioxanthen-2-yl)acrylamide (TXAM), a derivative of xanthone, acts as a photoinitiator. It can initiate free radical polymerization, cationic polymerization, and mixed-mode polymerization under LED exposure. When combined with iodide salts (Iod), it enables deep photopolymerization for light-cured interpenetrating network (IPN) materials .

- Researchers have synthesized a library of xanthone derivatives, including 2-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide. These compounds were evaluated in vitro on human macrophages under pro-inflammatory conditions. The most promising derivatives enhanced Nrf2 translocation, indicating their potential as biocompatible agents .

- While specific studies on this compound are limited, xanthones in general have shown antibacterial effects. Further investigations could explore the antibacterial potential of 2-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide against various pathogens .

- Researchers have used matched molecular pairs (MMPs) to study the relationship between xanthone scaffold modifications and biological activity. Understanding SAR helps optimize the design of xanthone-based drugs and derivatives .

Antioxidant Properties

Anti-Inflammatory Effects

Potential as Photoinitiators

Biocompatibility Studies

Antibacterial Activity

Structure–Activity Relationship (SAR) Studies

将来の方向性

特性

IUPAC Name |

2-nitro-N-(9-oxoxanthen-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2O5/c23-19-14-6-2-4-8-17(14)27-18-11-12(9-10-15(18)19)21-20(24)13-5-1-3-7-16(13)22(25)26/h1-11H,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCTYCVTXJOCLGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![Ethyl 2-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2462247.png)

![1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile](/img/structure/B2462252.png)

![1-{[(4-fluorophenyl)methyl]sulfanyl}-4-(3-methylbutyl)-N-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2462255.png)

![N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-2-fluoro-N-methylpyridine-4-carboxamide](/img/structure/B2462260.png)

![3-{[(1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-4-methoxybenzaldehyde](/img/structure/B2462264.png)